(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide (2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide
Brand Name: Vulcanchem
CAS No.: 70324-66-2
VCID: VC8132421
InChI: InChI=1S/C12H17N3O3/c1-3-8(2)11(13)12(16)14-9-4-6-10(7-5-9)15(17)18/h4-8,11H,3,13H2,1-2H3,(H,14,16)/t8-,11-/m0/s1
SMILES: CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Molecular Formula: C12H17N3O3
Molecular Weight: 251.28 g/mol

(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide

CAS No.: 70324-66-2

Cat. No.: VC8132421

Molecular Formula: C12H17N3O3

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide - 70324-66-2

Specification

CAS No. 70324-66-2
Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
IUPAC Name (2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide
Standard InChI InChI=1S/C12H17N3O3/c1-3-8(2)11(13)12(16)14-9-4-6-10(7-5-9)15(17)18/h4-8,11H,3,13H2,1-2H3,(H,14,16)/t8-,11-/m0/s1
Standard InChI Key NCCAUSZFESISCS-KWQFWETISA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
SMILES CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Canonical SMILES CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Features

(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide belongs to the class of N-aryl amides derived from branched-chain amino acids. Its molecular formula is C₁₂H₁₇N₃O₃, with a molecular weight of 251.28 g/mol . The compound’s IUPAC name reflects its stereochemistry: the (2S,3S) configuration denotes that both the amino group at C2 and the methyl group at C3 are oriented in the same spatial direction. The 4-nitrophenyl group introduces a strong electron-withdrawing effect, influencing the compound’s reactivity and spectroscopic properties .

Key structural features include:

  • Chiral centers: The C2 (amino) and C3 (methyl) positions create four potential stereoisomers, with the (2S,3S) form being the focus here.

  • Amide linkage: The bond between the pentanamide backbone and the 4-nitrophenyl group contributes to stability and influences hydrogen-bonding potential.

  • Nitro group: Positioned para to the amide on the phenyl ring, this group enhances UV-vis absorbance, making the compound suitable for spectroscopic assays .

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of (2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide can be inferred from methods used for analogous N-(4-nitrophenyl) amides. A generalized approach involves:

  • Amino acid activation: Starting with a suitably protected (2S,3S)-2-amino-3-methylpentanoic acid, activation via mixed carbonates or chloroformates facilitates amide bond formation. For example, isobutyl chloroformate and N-methylmorpholine are commonly used to generate active intermediates .

  • Coupling with 4-nitroaniline: The activated amino acid reacts with 4-nitroaniline in anhydrous conditions. This step requires careful temperature control (−20°C to room temperature) to minimize racemization .

  • Deprotection: Removal of protecting groups (e.g., Boc or Fmoc) under acidic conditions yields the free amine. Trifluoroacetic acid (TFA) in dichloromethane is effective for Boc deprotection .

Example Procedure:

  • Step 1: (2S,3S)-2-(Boc-amino)-3-methylpentanoic acid (5 mmol) is dissolved in dry THF. Isobutyl chloroformate (5 mmol) and N-methylmorpholine (5 mmol) are added at −20°C, forming an active mixed anhydride .

  • Step 2: 4-Nitroaniline (5 mmol) is added, and the mixture is stirred for 16 h at room temperature.

  • Step 3: The Boc group is removed using TFA in CH₂Cl₂, yielding the target compound after purification via silica gel chromatography .

Stereochemical Integrity

Maintaining the (2S,3S) configuration during synthesis is critical. Strategies include:

  • Chiral auxiliaries: Use of (S)- or (R)-configured starting materials to preserve stereochemistry.

  • Asymmetric catalysis: Employing organocatalysts or metal complexes to induce desired stereochemistry during bond formation. For instance, Brønsted base catalysts have been shown to achieve high enantiomeric excess in β-hydroxy α-amino acid syntheses .

Physicochemical Properties

Spectral Characteristics

  • UV-vis: The 4-nitrophenyl group absorbs strongly at 310–320 nm (ε ≈ 10,000 M⁻¹cm⁻¹), enabling quantitative analysis via spectrophotometry .

  • NMR: Key signals in ¹H NMR (CDCl₃, 300 MHz) include:

    • δ 8.15–7.59 (m, aromatic protons)

    • δ 4.03 (s, amide NH)

    • δ 1.04 (s, C3 methyl) .

  • MS: ESI-MS typically shows [M+H]⁺ at m/z 251.127 .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. The nitro group enhances solubility in organic phases .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the amide bond .

Biochemical and Industrial Applications

Enzymatic Substrates

Analogous compounds like Leu-pNA are widely used as chromogenic substrates for proteases (e.g., elastase, leucine aminopeptidase) . The nitroanilide moiety releases yellow p-nitroaniline upon enzymatic cleavage, allowing real-time kinetic monitoring. The (2S,3S) configuration may confer selectivity for enzymes with stereospecific active sites.

Drug Discovery

Branched-chain amino acid derivatives are explored as kinase inhibitors or antimicrobial agents. The nitro group could enhance binding to nitroreductase enzymes in pathogenic bacteria, suggesting potential as a prodrug .

Research Gaps and Future Directions

Despite its structural promise, several areas require further investigation:

  • Stereoselective synthesis: Developing catalytic asymmetric methods to access (2S,3S) configurations with >99% ee.

  • Biological profiling: Screening against enzyme libraries to identify novel targets.

  • Crystallography: Solving the X-ray structure to elucidate conformational preferences.

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